molecular formula C13H11BrClNO B12904803 2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline CAS No. 88571-61-3

2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline

Cat. No.: B12904803
CAS No.: 88571-61-3
M. Wt: 312.59 g/mol
InChI Key: NHTDFFWWNJYIOY-UHFFFAOYSA-N
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Description

2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing aromatic compounds known for their wide range of biological activities and applications in medicinal chemistry . This particular compound features a fused furoquinoline structure with bromochloromethyl and methyl substituents, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate aniline derivatives with ynones, followed by halogenation reactions to introduce the bromochloromethyl group . The reaction conditions often involve the use of catalysts such as Cp2ZrCl2 and I2, and the reactions are carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve mild temperatures and the use of solvents like dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted quinoline derivatives, while oxidation reactions can produce quinoline N-oxides .

Mechanism of Action

The mechanism of action of 2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromochloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The quinoline core can also intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is unique due to its fused furoquinoline structure and the presence of both bromine and chlorine atoms. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

88571-61-3

Molecular Formula

C13H11BrClNO

Molecular Weight

312.59 g/mol

IUPAC Name

2-[bromo(chloro)methyl]-4-methyl-2,3-dihydrofuro[3,2-c]quinoline

InChI

InChI=1S/C13H11BrClNO/c1-7-9-6-11(13(14)15)17-12(9)8-4-2-3-5-10(8)16-7/h2-5,11,13H,6H2,1H3

InChI Key

NHTDFFWWNJYIOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1CC(O3)C(Cl)Br

Origin of Product

United States

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